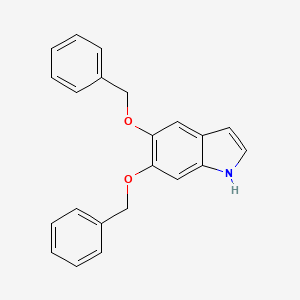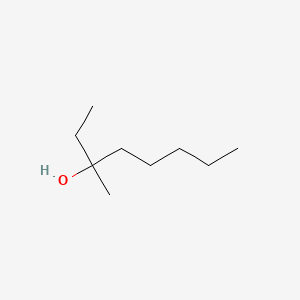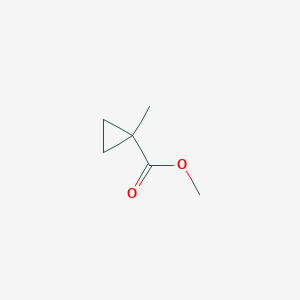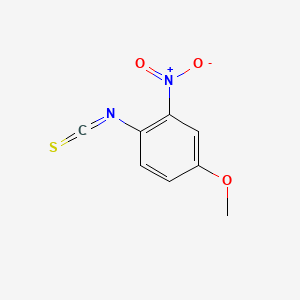
4-甲氧基-2-硝基苯基异硫氰酸酯
描述
“4-Methoxy-2-nitrophenyl isothiocyanate” is a chemical compound with the molecular formula C8H6N2O3S . It has a molecular weight of 210.210 .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-2-nitrophenyl isothiocyanate” can be represented by the InChI string: InChI=1S/C8H6N2O3S/c1-13-8-4-6(10(11)12)2-3-7(8)9-5-14/h2-4H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methoxy-2-nitrophenyl isothiocyanate” include a density of 1.3±0.1 g/cm3, a boiling point of 391.4±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 61.6±3.0 kJ/mol and a flash point of 190.5±25.1 °C .科学研究应用
Organic Synthesis
4-Methoxy-2-nitrophenyl isothiocyanate: is a versatile reagent in organic synthesis. It is used to introduce the isothiocyanate group into organic molecules, which can serve as precursors for the synthesis of heterocyclic compounds . This functionality is crucial for creating pharmaceuticals and agrochemicals with specific biological activities.
Biological Studies
In biology, this compound has been utilized in the synthesis of complex molecules that can interact with biological systems. For example, it has been used to create triazoloquinazolinones and hydrazinecarbothioamides, which have potential applications in drug discovery and development .
Chemistry Research
Chemists employ 4-Methoxy-2-nitrophenyl isothiocyanate to develop new chemical reactions and pathways. Its ability to act as an electrophile in reactions with various nucleophiles allows for the construction of a wide array of chemical structures, which can be further explored for their properties .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives are explored for their therapeutic potential. While direct applications in medicine are not well-documented, the synthesized derivatives could lead to the discovery of new drugs or diagnostic agents .
Materials Science
This chemical serves as a building block in materials science for the creation of novel polymers and materials with unique properties. Its incorporation into polymers can impart characteristics like thermal stability or specific reactivity, which are valuable in creating advanced materials .
Environmental Science
While not directly used in environmental science, the derivatives of 4-Methoxy-2-nitrophenyl isothiocyanate could be studied for their environmental impact, biodegradability, and potential use in environmental remediation processes .
Analytical Methods
The compound can be used in developing analytical methods, such as chromatography or spectrometry, to detect or quantify other substances. Its distinct chemical structure allows it to serve as a standard or a derivatization agent for analytical purposes .
Safety and Hazard Studies
4-Methoxy-2-nitrophenyl isothiocyanate: is also subject to safety and hazard studies to understand its toxicity, handling, and storage requirements. This information is crucial for researchers who handle the compound in various scientific settings .
安全和危害
属性
IUPAC Name |
1-isothiocyanato-4-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-6-2-3-7(9-5-14)8(4-6)10(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVARXELMRLSEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177748 | |
| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-nitrophenyl isothiocyanate | |
CAS RN |
23165-60-8 | |
| Record name | Benzene, 1-isothiocyanato-4-methoxy-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Methoxy-2-nitrophenyl isothiocyanate enable the detection of glutathione? What are the advantages of this method?
A1: Glutathione itself lacks the necessary spectral properties for direct analysis using techniques like High-Performance Liquid Chromatography (HPLC). 4-Methoxy-2-nitrophenyl isothiocyanate acts as a derivatizing agent. It reacts with glutathione to form a stable derivative with distinct spectral characteristics. This derivative can then be detected and quantified using RP-HPLC with UV detection. [, ]
Q2: What is the reported sensitivity of the method using 4-Methoxy-2-nitrophenyl isothiocyanate for glutathione determination?
A2: The research indicates a sensitivity of 0.01%, or 3.1 x 10-7 mol, for the detection of glutathione using this derivatization method coupled with RP-HPLC. [, ] This highlights the method's ability to detect glutathione at low concentrations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




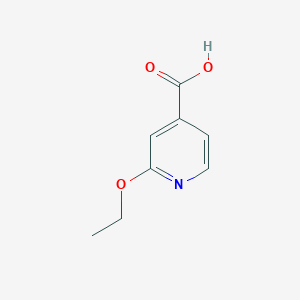
![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)

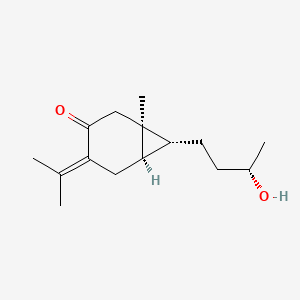
![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)


